3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17701292
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C13H18O/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)9-13/h3-6,11,14H,7-9H2,1-2H3 |
| Standard InChI Key | QKTINEQUKWDQAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(C2=CC=C(C=C2)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol consists of a five-membered cyclopentane ring substituted with a hydroxyl group (-OH), a methyl group (-CH) at position 3, and a 4-methylphenyl group (-CH-CH) at position 1. The hydroxyl group imparts polarity to the molecule, influencing its solubility and reactivity in various solvents.
Molecular Characteristics
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.28 g/mol |
| CAS Number | VC17701292 |
| Hydrogen Bond Acceptors | 1 (hydroxyl oxygen) |
| Hydrogen Bond Donors | 1 (hydroxyl hydrogen) |
The compound’s logP value, a measure of lipophilicity, is estimated to be moderate (~3.0–3.5) based on analogous cyclopentanol derivatives, suggesting balanced solubility in both aqueous and organic phases.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol typically involves cyclopentane ring formation followed by functionalization. One plausible method is the Friedel-Crafts alkylation of 4-methyltoluene with a cyclopentanol precursor. For example, reacting 3-methylcyclopentanone with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) could yield the target compound after reduction of the ketone intermediate.
Proposed Mechanism:
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Friedel-Crafts Alkylation:
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Ketone Reduction:
This route parallels the synthesis of 3-methyl-1-(4-methylphenyl)cyclohexan-1-ol, where analogous steps are employed .
Optimization Challenges
Key challenges include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation. Catalytic systems and reaction conditions (temperature, solvent polarity) must be carefully optimized to enhance yield.
Reactivity and Functionalization
Hydroxyl Group Reactivity
The hydroxyl group in 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol participates in typical alcohol reactions:
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Esterification: Reaction with acetyl chloride forms the corresponding acetate ester.
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Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) could yield 3-methyl-1-(4-methylphenyl)cyclopentanone, though over-oxidation risks must be managed .
Aromatic Substitution
The 4-methylphenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group, though steric hindrance from the cyclopentane ring could moderate reactivity.
Research Findings and Biological Activity
While direct studies on 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol are scarce, related bicyclic compounds exhibit notable bioactivity. For example, pyrimido[4,5-d]pyrimidines demonstrate antimicrobial and anticancer properties, highlighting the potential of structurally complex alcohols in medicinal chemistry .
Future Directions
Synthetic Advancements
Developing enantioselective synthesis methods could unlock applications in chiral drug synthesis. Catalytic asymmetric hydrogenation of ketone precursors is a promising avenue.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to evaluate antimicrobial, anticancer, and anti-inflammatory activities. Molecular docking studies could predict interactions with biological targets like cyclooxygenase-2 (COX-2) .
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